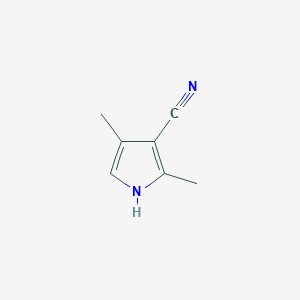
5,7-二氯-2-喹啉酮
描述
5,7-Dichloro-2-quinolone is a chemical compound with the molecular formula C9H5Cl2NO . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines and their derivatives have a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Synthesis Analysis
The synthesis of quinoline derivatives like 5,7-Dichloro-2-quinolone often involves chemical modification of the quinoline core, which is a common approach in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-2-quinolone is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The positions of the chlorine atoms at the 5 and 7 locations on the quinoline ring are key to its chemical properties and biological activity .
Chemical Reactions Analysis
Quinoline derivatives, including 5,7-Dichloro-2-quinolone, are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
科学研究应用
抗菌活性
5,7-二氯-2-喹啉酮: 以其广谱抗菌特性而闻名。 它对多种病原体有效,因为它能够干扰 DNA 旋转酶和拓扑异构酶 IV,这些酶对细菌 DNA 复制至关重要 。该化合物在开发新的抗生素以对抗耐药细菌菌株方面特别有价值。
抗癌研究
研究表明,喹诺酮类衍生物表现出有希望的抗癌活性,5,7-二氯-2-喹啉酮 可用于合成靶向癌细胞的化合物,可能导致新型化疗药物的开发 。
阿尔茨海默病
喹诺酮的结构部分存在于几种化合物中,这些化合物在治疗阿尔茨海默病等神经退行性疾病方面显示出潜力,5,7-二氯-2-喹啉酮 可以作为药物的构建模块,以减轻此类疾病的进展 。
药理活性支架的合成
由于其多功能的化学结构,5,7-二氯-2-喹啉酮 是合成各种药理活性支架的潜在前体。 这些支架可以进一步修饰以增强其功效并降低毒性 。
抗真菌应用
与它的抗菌特性类似,5,7-二氯-2-喹啉酮 也显示出抗真菌活性。 它可用于开发抗真菌剂,特别是针对对现有治疗方法耐药的菌株 。
兽医学
在兽医学领域,5,7-二氯-2-喹啉酮 衍生物可用于治疗动物的感染。 它在渗透组织方面的有效性使其适用于治疗兽医学应用中的革兰氏阳性和革兰氏阴性细菌感染 。
作用机制
Target of Action
The primary targets of 5,7-Dichloro-2-quinolone are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial viability as they are involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
5,7-Dichloro-2-quinolone inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by 5,7-Dichloro-2-quinolone affects the DNA supercoiling process, which is a part of the DNA replication and transcription pathways . This disruption leads to the cessation of these pathways, resulting in the inability of the bacteria to replicate and transcribe DNA, ultimately leading to cell death .
Pharmacokinetics
Quinolones, in general, are known for their broad-spectrum antibacterial activity, high oral bioavailability, and excellent tissue penetration . These properties contribute to their bioavailability, making them effective in treating various bacterial infections .
Result of Action
The result of the action of 5,7-Dichloro-2-quinolone is the death of bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, which are vital processes for bacterial survival . This leads to the cessation of these processes, resulting in bacterial cell death .
Action Environment
The action of 5,7-Dichloro-2-quinolone can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used. It has been found that 5,7-Dichloro-2-quinolone is preferentially solvated by water in water-rich compositions, while in intermediate and co-solvent-rich compositions, it is preferentially solvated by DMSO . This can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
5,7-Dichloro-2-quinolone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By stabilizing the enzyme-DNA complex, 5,7-Dichloro-2-quinolone prevents the re-ligation of the DNA strands, leading to the inhibition of bacterial growth and cell death . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 5,7-Dichloro-2-quinolone on different cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, 5,7-Dichloro-2-quinolone has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . It can induce apoptosis in cancer cells by triggering cell cycle arrest and DNA damage . The compound’s ability to modulate gene expression and influence cellular metabolism makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5,7-Dichloro-2-quinolone exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, forming a stable complex that prevents the re-ligation of cleaved DNA strands . This binding interaction inhibits the enzymes’ activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, 5,7-Dichloro-2-quinolone can interact with other biomolecules, such as proteins involved in cell signaling, to modulate their activity and influence cellular processes .
Temporal Effects in Laboratory Settings
The effects of 5,7-Dichloro-2-quinolone over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 5,7-Dichloro-2-quinolone in in vitro studies has shown sustained inhibition of bacterial growth and consistent induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
In animal models, the effects of 5,7-Dichloro-2-quinolone vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 5,7-Dichloro-2-quinolone can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5,7-Dichloro-2-quinolone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 5,7-Dichloro-2-quinolone is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 5,7-Dichloro-2-quinolone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can also cross cellular membranes and accumulate in specific compartments, such as the nucleus and mitochondria . The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of 5,7-Dichloro-2-quinolone within cells.
Subcellular Localization
The subcellular localization of 5,7-Dichloro-2-quinolone is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, affecting mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of 5,7-Dichloro-2-quinolone contribute to its specific localization within subcellular compartments.
属性
IUPAC Name |
5,7-dichloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQNDNLFIICBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652227 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
835903-13-4 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




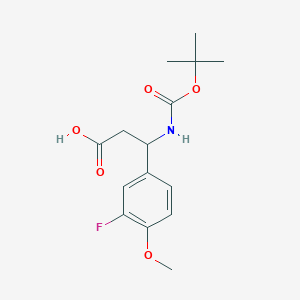
![(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1498233.png)


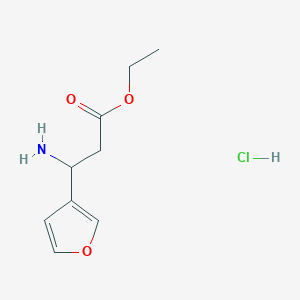
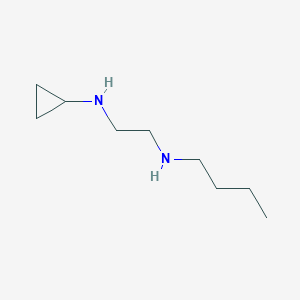
![2-[(1e,3z)-3-Chloro-5-(1,1,3-trimethyl-1,3-dihydro-2h-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B1498243.png)
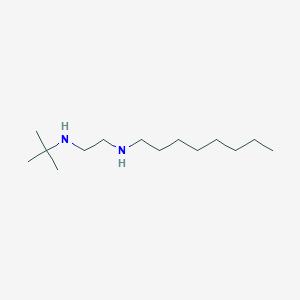
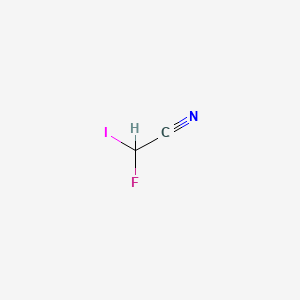

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)
